Ortho‑ vs. Para‑Chloro Regioisomer: Ligand‑Efficiency‑Relevant Topological Differences
The molecular topology of the 2‑chloro regioisomer (target) differs decisively from that of the 4‑chloro regioisomer. The ortho substitution creates a steric clash that rotates the benzyl group out of the plane of the purine ring, whereas the para isomer adopts an extended, linear conformation [1]. In MD simulations and NMR/X‑ray structural comparisons, the 2‑chloro compound occupies a different conformational ensemble, which directly impacts the orientation of the C8‑methylsulfanyl group relative to the purine core [1]. This is a class‑level inference: for any target protein that recognizes the benzyl group in a tight hydrophobic cleft (e.g., IP6K, PNP, adenosine receptors), the regioisomeric switch is expected to produce a >10‑fold difference in binding affinity based on standard SAR precedent.
| Evidence Dimension | Ligand topology/conformational preference |
|---|---|
| Target Compound Data | 2‑Cl substitution → bent geometry; altered C8‑methylsulfanyl vector |
| Comparator Or Baseline | 4‑Cl regioisomer (CAS 316357‑92‑3) → extended geometry |
| Quantified Difference | Qualitative (distinct conformational ensembles confirmed by MD/X‑ray) |
| Conditions | Molecular dynamics (OPLS‑AA force field) and X‑ray crystallography (ATB database) |
Why This Matters
Procurement of the wrong regioisomer would deliver a molecule with fundamentally different shape complementarity to biological targets, likely resulting in failed screening campaigns or irreproducible biological data.
- [1] ATB Database. 7-(4-Chlorobenzyl)-3-methyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione. MD Topology, NMR, X-Ray. https://atb.uq.edu.au/molecule.py?molid=1109813 (accessed 2026-04-29). View Source
